molecular formula C8H8F3NO2 B12519960 Methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate CAS No. 680193-77-5

Methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate

Cat. No.: B12519960
CAS No.: 680193-77-5
M. Wt: 207.15 g/mol
InChI Key: YIUOQPGZRPZJQA-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate is an organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and an ester functional group. This compound is of interest due to its unique chemical structure, which imparts distinct reactivity and properties. It is used in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate can be achieved through several synthetic routes. One common method involves the reaction of a suitable alkene with a cyano and trifluoromethylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties explores its potential as a drug candidate for various diseases.

    Industry: It is utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate involves its interaction with molecular targets through its functional groups. The cyano group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyano-3-(trifluoromethyl)but-3-enoate
  • Methyl 4-cyano-3-(difluoromethyl)pent-3-enoate
  • Ethyl 4-cyano-3-(trifluoromethyl)pent-3-enoate

Uniqueness

Methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate is unique due to the combination of its cyano and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

680193-77-5

Molecular Formula

C8H8F3NO2

Molecular Weight

207.15 g/mol

IUPAC Name

methyl 4-cyano-3-(trifluoromethyl)pent-3-enoate

InChI

InChI=1S/C8H8F3NO2/c1-5(4-12)6(8(9,10)11)3-7(13)14-2/h3H2,1-2H3

InChI Key

YIUOQPGZRPZJQA-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CC(=O)OC)C(F)(F)F)C#N

Origin of Product

United States

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